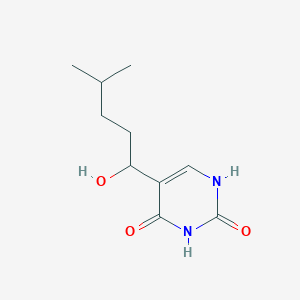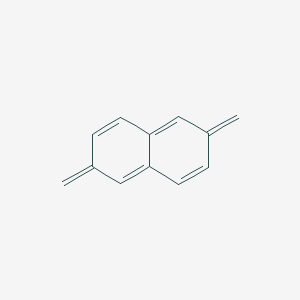
2,6-Dimethylidene-2,6-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylidene-2,6-dihydronaphthalene is a polycyclic aromatic hydrocarbon. It is one of the ten dimethylnaphthalene isomers, which are derived from naphthalene by the addition of two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylidene-2,6-dihydronaphthalene typically involves the alkylation of naphthalene. One common method is the “alkenylation process,” where butadiene, o-xylene, and a sodium-potassium alloy are used to form 5-(ortho-tolyl)pent-2-ene. This intermediate is then cyclized to 1,5-dimethyltetraline, which is subsequently dehydrogenated to form 1,5-dimethylnaphthalene. Finally, 1,5-dimethylnaphthalene is isomerized to 2,6-dimethylnaphthalene .
Industrial Production Methods
Industrial production of this compound involves the separation of alkylated naphthalenes from crude oil and coal tar. This process is complex and requires multiple steps, including selective crystallization and adsorption, to isolate the desired isomer .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylidene-2,6-dihydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve hydrogenation, converting the compound into different derivatives.
Substitution: Substitution reactions can occur with various reagents, leading to the formation of different substituted naphthalenes.
Major Products
Oxidation: 2,6-Naphthalenedicarboxylic acid
Reduction: Various hydrogenated derivatives
Substitution: Substituted naphthalenes
Applications De Recherche Scientifique
2,6-Dimethylidene-2,6-dihydronaphthalene has several applications in scientific research:
Medicine: Research into its derivatives for potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 2,6-Dimethylidene-2,6-dihydronaphthalene involves its interaction with molecular targets and pathways specific to its chemical structure. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of different products that interact with biological and chemical systems.
Comparaison Avec Des Composés Similaires
2,6-Dimethylidene-2,6-dihydronaphthalene is unique among its isomers due to its specific structural arrangement. Similar compounds include other dimethylnaphthalene isomers, such as 1,5-dimethylnaphthalene and 2,7-dimethylnaphthalene . These isomers differ in the position of the methyl groups on the naphthalene ring, leading to variations in their chemical properties and applications.
Propriétés
Numéro CAS |
41182-12-1 |
|---|---|
Formule moléculaire |
C12H10 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2,6-dimethylidenenaphthalene |
InChI |
InChI=1S/C12H10/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H2 |
Clé InChI |
IWFOZWWHTIBYOZ-UHFFFAOYSA-N |
SMILES canonique |
C=C1C=CC2=CC(=C)C=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
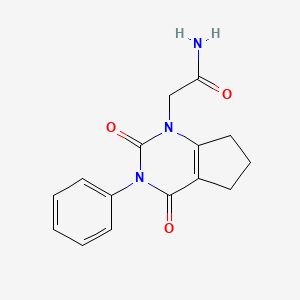
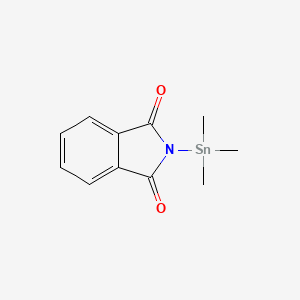
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
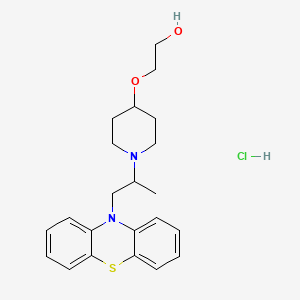
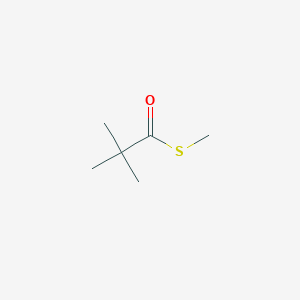


![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
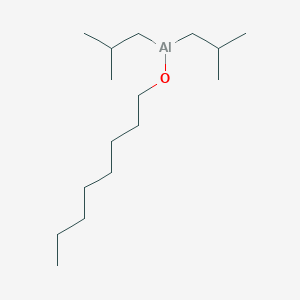
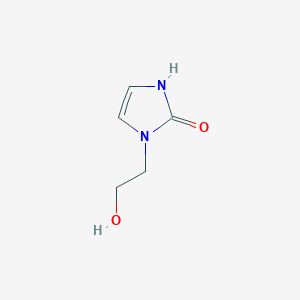
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
